molecular formula C19H23F2N5O B12241142 2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine

2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine

Cat. No.: B12241142
M. Wt: 375.4 g/mol
InChI Key: YNNCJLQFPXRPRP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with cyclopropyl, oxazole, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and oxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxazole groups may enhance binding affinity and specificity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(difluoromethyl)pyrimidine is unique due to its combination of cyclopropyl, oxazole, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H23F2N5O

Molecular Weight

375.4 g/mol

IUPAC Name

5-cyclopropyl-3-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C19H23F2N5O/c20-18(21)15-10-17(23-19(22-15)13-3-4-13)26-7-5-25(6-8-26)11-14-9-16(27-24-14)12-1-2-12/h9-10,12-13,18H,1-8,11H2

InChI Key

YNNCJLQFPXRPRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5

Origin of Product

United States

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